2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide
Description
2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide is a chemical compound known for its unique properties and diverse applications in scientific research. It is characterized by the presence of a trifluoromethyl group and a piperidine ring, which contribute to its distinct chemical behavior.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O/c1-5-2-6(4-12-3-5)13-7(14)8(9,10)11/h5-6,12H,2-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFLPSBZAYPODU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 5-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide can be compared with other similar compounds such as:
2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide: Similar in structure but with different substituents on the piperidine ring.
2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide: Contains different functional groups, leading to variations in chemical behavior and applications.
The uniqueness of 2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide lies in its specific combination of the trifluoromethyl group and the piperidine ring, which imparts distinct properties and reactivity.
Biological Activity
2,2,2-Trifluoro-N-(5-methylpiperidin-3-yl)acetamide is a fluorinated compound notable for its unique structural features, including a trifluoromethyl group and a piperidine moiety. These characteristics enhance its lipophilicity and potential biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂F₃N₃O
- Molecular Weight : Approximately 227.21 g/mol
- Functional Groups : Trifluoromethyl group, amide bond
The presence of the trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration across cell membranes and interaction with various biological targets.
The mechanism of action of 2,2,2-Trifluoro-N-(5-methylpiperidin-3-yl)acetamide involves its interaction with specific receptors and pathways within biological systems. The compound has been shown to modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its lipophilic nature allows it to effectively engage with membrane-bound proteins and receptors.
Biological Activity Overview
Research indicates that 2,2,2-Trifluoro-N-(5-methylpiperidin-3-yl)acetamide exhibits significant biological activity across various domains:
-
Neuropharmacology :
- The compound interacts with neurotransmitter receptors in the central nervous system (CNS), indicating potential use as a neuroactive agent.
- Studies have shown it may influence mood and cognitive functions through modulation of receptor activity.
- Receptor Interactions :
- Pharmacological Applications :
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct features that may contribute to its unique biological profile:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C₁₃H₁₉N₅ | Contains a pyrrolo-pyrimidine core; potential anti-cancer activity |
| 4-Methylpiperidine | C₆H₁₃N | Basic structure without fluorination; used in various synthetic applications |
| Trifluoromethylbenzamide | C₈H₇F₃N | Aromatic system; used in agrochemicals and pharmaceuticals |
The trifluoromethyl group combined with the piperidine structure enhances both lipophilicity and receptor binding affinity compared to other similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of 2,2,2-Trifluoro-N-(5-methylpiperidin-3-yl)acetamide:
- In Vitro Studies :
- In Vivo Assessments :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
